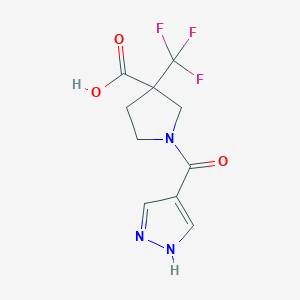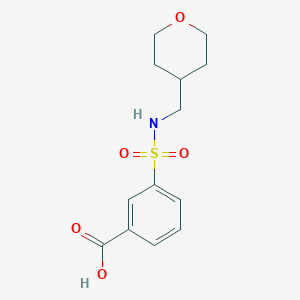![molecular formula C17H16N2O2 B7577003 N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide, also known as MEOP or 5-MeO-MIPT, is a synthetic indole alkaloid that belongs to the tryptamine family. It was first synthesized by Alexander Shulgin in the 1980s and has since gained popularity among researchers due to its unique chemical structure and potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide is thought to involve the activation of the 5-HT2A receptor, which leads to the modulation of neurotransmitter release and synaptic plasticity. This activation can result in changes in mood, perception, and cognition. N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide has also been shown to have a moderate affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT7.
Biochemical and Physiological Effects:
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects. N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide has been reported to produce visual and auditory hallucinations, as well as changes in mood and perception.
Advantages and Limitations for Lab Experiments
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide offers several advantages for use in scientific research, including its high potency, selectivity for serotonin receptors, and unique chemical structure. However, its psychoactive effects may limit its use in certain experimental settings, and caution should be exercised when handling and administering the compound.
Future Directions
There are several potential future directions for research on N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide, including studies on its potential therapeutic applications in the treatment of psychiatric disorders, as well as investigations into its mechanism of action and interactions with other neurotransmitter systems. Further studies on the safety and toxicity of N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide are also needed to fully understand its potential risks and benefits.
Synthesis Methods
The synthesis of N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide involves the condensation of 5-methoxyindole-3-carboxaldehyde with 3-(dimethylamino)phenylacetonitrile in the presence of a Lewis acid catalyst. The resulting product is then hydrolyzed to yield N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide in its freebase form. The synthesis of N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide is relatively straightforward and can be achieved using standard laboratory equipment and techniques.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide has been used in a variety of scientific research applications, including studies on the central nervous system, serotonin receptors, and psychoactive substances. It has been shown to exhibit a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide has also been studied for its potential use as a tool in the treatment of depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-4-2-3-12(9-15)11-19-17(20)14-5-6-16-13(10-14)7-8-18-16/h2-10,18H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALGUHZJRBWVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)
![2-[N-(propan-2-yl)acetamido]propanoic acid](/img/structure/B7576959.png)

![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7576963.png)

![3-[1-Benzothiophen-3-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7576982.png)
![N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B7576990.png)

![1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577015.png)

![[2-(2,6-dibromo-4-nitroanilino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7577025.png)
